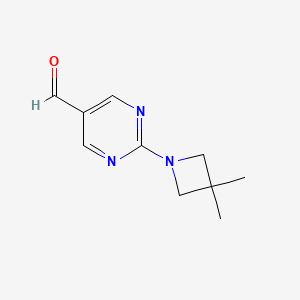
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 3,3-dimethylazetidine with pyrimidine-5-carbaldehyde under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, such as zinc chloride (ZnCl2) or other Lewis acids. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby providing therapeutic benefits. The exact molecular pathways involved can vary and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
2-(3,3-Dimethylazetidin-1-yl)pyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
2-(3,3-Dimethylazetidin-1-yl)pyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3,3-Dimethylazetidin-1-yl)pyrazine-5-carbaldehyde: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
What sets 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(3,3-dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-10(2)6-13(7-10)9-11-3-8(5-14)4-12-9/h3-5H,6-7H2,1-2H3 |
InChIキー |
JULBAOAIIUAUDV-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C2=NC=C(C=N2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)


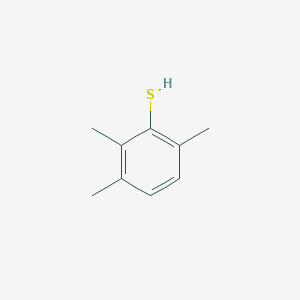



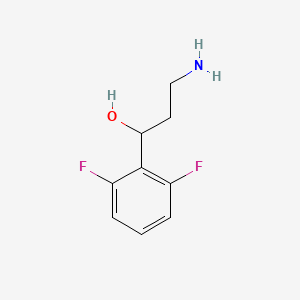
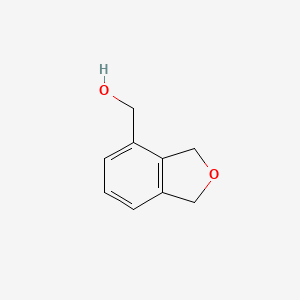
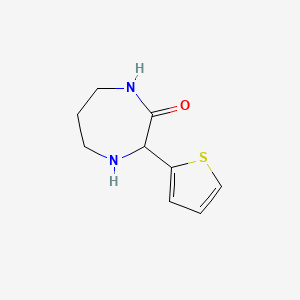



![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
